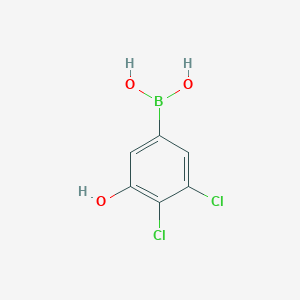

(3,4-Dichloro-5-hydroxyphenyl)boronic acid

Description

(3,4-Dichloro-5-hydroxyphenyl)boronic acid is an organoboron compound characterized by a phenyl ring substituted with hydroxyl (-OH) and two chlorine atoms at positions 3, 4, and 5, respectively. Boronic acids are widely utilized in medicinal chemistry and organic synthesis due to their stability, low toxicity, and versatility as synthetic intermediates . They act as bioisosteres of carboxylic acids, enabling interactions with biological targets such as proteases, receptors, and enzymes .

Properties

IUPAC Name |

(3,4-dichloro-5-hydroxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BCl2O3/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2,10-12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWHAZBJIKKVHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)Cl)O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BCl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (3,4-Dichloro-5-hydroxyphenyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: Industrial production methods for boronic acids often involve large-scale Suzuki-Miyaura coupling reactions, which are widely used for carbon-carbon bond formation . These methods leverage the stability and reactivity of boronic acids under mild conditions, making them suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: (3,4-Dichloro-5-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: Conversion to phenols or quinones.

Reduction: Formation of corresponding alcohols or hydrocarbons.

Substitution: Halogenation, nitration, and other electrophilic aromatic substitutions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating mixtures of nitric and sulfuric acids.

Major Products:

Oxidation: Formation of dichlorohydroquinone or dichlorobenzoquinone.

Reduction: Formation of dichlorophenol or dichlorobenzene.

Substitution: Formation of various substituted phenylboronic acids.

Scientific Research Applications

(3,4-Dichloro-5-hydroxyphenyl)boronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3,4-Dichloro-5-hydroxyphenyl)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds . This process is crucial for the synthesis of biaryl compounds and other complex structures.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

The positions and types of substituents critically impact boronic acid reactivity and biological activity. Key comparisons include:

- pKa and Binding Affinity : The hydroxyl and chlorine substituents in (3,4-Dichloro-5-hydroxyphenyl)boronic acid likely lower its pKa compared to simpler arylboronic acids (e.g., phenylboronic acid), enhancing its binding to diols or biological targets at physiological pH .

- Synthetic Reactivity : In Pd-catalyzed Suzuki-Miyaura couplings, 3,4-dichlorophenyl boronic acid derivatives exhibit moderate yields (68%), comparable to 4-chlorophenyl analogs (65%) .

Biological Activity

(3,4-Dichloro-5-hydroxyphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its significant biological activities. This compound exhibits a range of interactions with biological targets, making it a valuable candidate for drug development and therapeutic applications.

Structural Characteristics

The compound features:

- Chlorine Substituents : Two chlorine atoms located at the 3 and 4 positions on the phenyl ring.

- Hydroxyl Group : A hydroxyl group at the 5 position, which enhances its reactivity.

- Boronic Acid Functionality : This allows for reversible covalent bonding with diols, facilitating various biochemical interactions.

The biological activity of (3,4-Dichloro-5-hydroxyphenyl)boronic acid is primarily attributed to its ability to form stable complexes with various molecular targets. Its mechanism of action includes:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can be pivotal in disease modulation.

- Binding Affinity : Its structural features enhance binding affinity to target proteins, making it effective in drug design.

Biological Activities

-

Anticancer Activity

- Studies indicate that (3,4-Dichloro-5-hydroxyphenyl)boronic acid can inhibit cancer cell proliferation. For instance, it was found to have a cytotoxic effect on MCF-7 breast cancer cells with an IC50 value of approximately 18.76 µg/mL .

- It may also enhance the bioavailability of other anticancer drugs by forming boronate esters with diols present in glycoproteins and sugars, thus preventing their metabolism .

-

Antibacterial Activity

- The compound shows potential as an antibacterial agent. It has been effective against various strains of bacteria, including resistant strains found in hospital settings .

- Its mechanism involves binding to serine residues in β-lactamases, inhibiting their activity and thereby enhancing the efficacy of β-lactam antibiotics.

- Antioxidant Properties

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (3,4-Dichloro-5-hydroxyphenyl)boronic acid | Chlorines at positions 3 and 4; Hydroxyl at position 5 | Significant anticancer and antibacterial activity |

| 4-Hydroxyphenylboronic acid | Hydroxyl group at position 4; No chlorines | Limited biological activity compared to dichloro derivative |

| 2-Chlorophenylboronic acid | Chlorine at position 2; No hydroxyl group | Less reactivity and selectivity |

Case Studies and Research Findings

-

Synthesis and Characterization

- Various synthetic routes have been developed for (3,4-Dichloro-5-hydroxyphenyl)boronic acid, emphasizing its versatility in medicinal chemistry applications.

- In Vivo Studies

- Application in Drug Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.